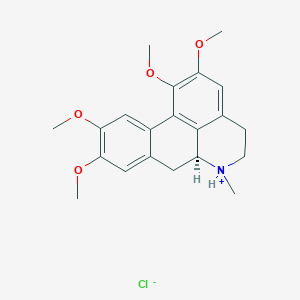

Glaucine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2269-06-9 |

|---|---|

Molecular Formula |

C21H26ClNO4 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;chloride |

InChI |

InChI=1S/C21H25NO4.ClH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |

InChI Key |

KRMYOICRUJJKEZ-RSAXXLAASA-N |

SMILES |

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |

Isomeric SMILES |

C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |

Other CAS No. |

2269-06-9 |

Origin of Product |

United States |

Foundational & Exploratory

Glaucine Hydrochloride's Antagonistic Action on L-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrochloride, an aporphine (B1220529) alkaloid, primarily exerts its pharmacological effects on the cardiovascular and respiratory systems through the blockade of voltage-gated L-type calcium channels. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Glaucine acts as a non-competitive antagonist at the benzothiazepine (B8601423) binding site of L-type calcium channels, thereby inhibiting the influx of extracellular calcium into smooth muscle cells. This action leads to vasodilation and bronchodilation. This document consolidates current knowledge to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of glaucine and its analogs.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Glaucine hydrochloride's principal mechanism of action involves the blockade of L-type voltage-gated calcium channels. This interaction is specific to the benzothiazepine binding site on the α1 subunit of the channel.[1] By binding to this site, glaucine allosterically inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells, such as those in the human bronchus and rat aorta.[2] This reduction in intracellular calcium concentration is the primary driver of its smooth muscle relaxant properties, leading to effects like bronchodilation and vasodilation.[2] Notably, glaucine's action does not involve the release of calcium from intracellular stores.

The functional consequence of this calcium channel antagonism is a reduction in the contractile ability of smooth muscle. In vascular smooth muscle, this leads to a decrease in tension, as evidenced by its ability to relax potassium chloride (K+)-induced and noradrenaline-induced contractions in rat aortic rings.[3]

Beyond its primary action on L-type calcium channels, glaucine has also been shown to inhibit receptor-operated calcium channels, suggesting a broader, though less characterized, impact on calcium signaling.[3] It is important to note that glaucine also exhibits other pharmacological activities, including inhibition of phosphodiesterase 4 (PDE4) and antagonism of α1-adrenoceptors, which may contribute to its overall physiological effects.[1][2] There is currently no evidence to suggest that this compound has a significant effect on T-type calcium channels.

Signaling Pathway of Glaucine's Action on L-Type Calcium Channels

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with calcium channels and its functional effects.

Table 1: Inhibitory Constants and Potency of (+)-Glaucine

| Parameter | Value | Species | Tissue/Preparation | Method | Reference(s) |

| pA₂ (vs. Noradrenaline) | ~6 | Rat | Vas Deferens | Functional Assay (Contraction) | [4] |

| pKi ([³H]-prazosin binding) | 6.63 | Rat | Vas Deferens Membranes | Radioligand Binding Assay | [4] |

| pD'₂ (vs. Ca²⁺-induced contraction) | 3.65 | Rat | Vas Deferens | Functional Assay (Contraction) | [4] |

| Ki (PDE4 Inhibition) | 3.4 µM | Human | Bronchus and Polymorphonuclear Leukocytes | Enzyme Inhibition Assay | [2] |

Table 2: IC₅₀ Values of (+)-Glaucine for Vasorelaxation

| Condition | IC₅₀ (µM) | Species | Tissue | Reference(s) |

| K⁺-induced tension | 160 ± 16 | Rat | Aortic Rings (without endothelium) | [3] |

| Noradrenaline-induced tension | 90 ± 14 | Rat | Aortic Rings (without endothelium) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the calcium channel blocking activity of this compound.

Radioligand Binding Assay for Benzothiazepine Site Affinity

This protocol is adapted from the methods described by Ivorra et al. (1992) to determine the affinity of glaucine for the benzothiazepine binding site on L-type calcium channels using [³H]-(+)-cis-diltiazem.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzothiazepine binding site on L-type calcium channels in rat cerebral cortical membranes.

Materials:

-

Rat cerebral cortices

-

[³H]-(+)-cis-diltiazem (specific activity ~80 Ci/mmol)

-

This compound

-

Diltiazem (B1670644) (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Centrifuge

-

Glass fiber filters (Whatman GF/B)

-

Scintillation counter and cocktail

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and centrifuge again.

-

Repeat the wash step one more time.

-

Finally, resuspend the pellet in the assay buffer at a protein concentration of approximately 0.2-0.4 mg/mL.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the membrane preparation with 1-2 nM [³H]-(+)-cis-diltiazem.

-

For competition studies, add varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M).

-

To determine non-specific binding, add a high concentration of unlabeled diltiazem (e.g., 10 µM) to a parallel set of tubes.

-

Incubate the mixture at 25°C for 60 minutes.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of glaucine (the concentration that inhibits 50% of the specific binding of [³H]-(+)-cis-diltiazem) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Inhibition of K⁺-Induced Contraction in Rat Aorta

This protocol is based on the functional studies conducted by Ivorra et al. (1992) and Orallo et al. (1995) to assess the vasorelaxant effect of glaucine.

Objective: To determine the IC₅₀ value of this compound for the relaxation of pre-contracted rat aortic rings.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

High K⁺ Krebs solution (composition as above, but with equimolar substitution of NaCl with KCl to achieve 60 mM KCl)

-

This compound

-

Phenylephrine or Noradrenaline

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Euthanize a rat and dissect the thoracic aorta.

-

Carefully remove adhering connective tissue and fat.

-

Cut the aorta into rings of 2-3 mm in width.

-

The endothelium may be mechanically removed by gently rubbing the intimal surface with a forceps, if required.

-

Mount the aortic rings in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction by replacing the Krebs solution with high K⁺ Krebs solution (60 mM KCl).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻³ M) to the organ bath.

-

Allow the tissue to stabilize after each addition before adding the next concentration.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the relaxation at each concentration of glaucine as a percentage of the maximal contraction induced by the high K⁺ solution.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the glaucine concentration.

-

Determine the IC₅₀ value (the concentration of glaucine that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.

-

Patch-Clamp Electrophysiology

This generalized protocol describes the whole-cell patch-clamp technique to directly measure the effect of glaucine on L-type calcium channel currents in vascular smooth muscle cells.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rat aorta or A7r5 cell line)

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator and pipette holder

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

-

Intracellular (pipette) solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

-

This compound

Protocol:

-

Cell Preparation and Pipette Fabrication:

-

Isolate vascular smooth muscle cells using enzymatic digestion or use a cultured cell line like A7r5.

-

Plate the cells on glass coverslips in a recording chamber.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

-

Recording:

-

Mount the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline currents in the absence of the drug.

-

-

Drug Application:

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Record the currents at each concentration after a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each voltage step.

-

Calculate the percentage of inhibition of the current by each concentration of glaucine compared to the control.

-

Construct a concentration-response curve and determine the IC₅₀ value for the block of the L-type calcium current.

-

Structure-Activity Relationships

The calcium channel blocking activity of glaucine is influenced by its chemical structure. Modifications to the aporphine skeleton can significantly alter its potency and efficacy.

-

3-Aminomethyl derivatives of glaucine have been shown to preserve the spasmolytic (and thus likely the calcium channel blocking) activity.

-

Dehydrogenation and N-oxidation of the glaucine molecule lead to a considerable reduction in its spasmolytic action, suggesting that the integrity of the nitrogen-containing ring and the oxidation state of the nitrogen are important for its activity at the calcium channel.

Further quantitative structure-activity relationship (QSAR) studies are needed to delineate the precise structural requirements for optimal L-type calcium channel blockade by glaucine analogs.

Conclusion

This compound is a well-characterized L-type calcium channel blocker that acts at the benzothiazepine binding site. Its inhibitory action on calcium influx into smooth muscle cells underlies its vasodilatory and bronchodilatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of glaucine and the development of novel analogs with improved pharmacological profiles. Future investigations should aim to further elucidate the specifics of its interaction with the L-type calcium channel, explore potential effects on other calcium channel subtypes, and expand on the structure-activity relationship to guide the design of next-generation calcium channel blockers.

References

- 1. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of the mechanism of the relaxant action of (+)-glaucine in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Glaucine as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577), a natural aporphine (B1220529) alkaloid extracted from plants of the Papaveraceae family, has garnered scientific interest for its diverse pharmacological activities.[1] Beyond its traditional use as an antitussive, glaucine exhibits significant potential as a bronchodilator and anti-inflammatory agent.[2][3][4] This technical guide provides an in-depth examination of the pharmacological profile of glaucine, with a specific focus on its mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor. We will delve into its inhibitory potency, selectivity, and downstream cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Glaucine and its Therapeutic Potential

Glaucine has a history of medicinal use as a cough suppressant in several Eastern European countries.[5] Its pharmacological activities extend to bronchodilator, neuroleptic, and anti-inflammatory effects.[5] These therapeutic properties are attributed to its multi-target mechanism, which includes the blockade of calcium channels and, significantly, the inhibition of PDE4.[3][5] The inhibition of PDE4, an enzyme critical in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leads to the accumulation of intracellular cAMP. This elevation in cAMP levels is a key signaling event that mediates a wide range of cellular responses, including smooth muscle relaxation and the suppression of inflammatory cell activity.[6][7]

Quantitative Analysis of Glaucine's PDE4 Inhibitory Activity

The potency of glaucine as a PDE4 inhibitor has been quantified through various in vitro studies. The following table summarizes the key inhibitory parameters of glaucine and provides a comparative perspective with established PDE4 inhibitors.

| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Source |

| (+)-Glaucine | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | [8][9] |

| Roflumilast (B1684550) | PDE4A1 | IC50 = 0.7 nM | [9] |

| PDE4A4 | IC50 = 0.9 nM | [9] | |

| PDE4B1 | IC50 = 0.7 nM | [9] | |

| PDE4B2 | IC50 = 0.2 nM | [9] | |

| PDE4D | IC50 = 0.68 nM | [9] | |

| Rolipram | PDE4A | IC50 = 3 nM | [9] |

| PDE4B | IC50 = 130 nM | [9] | |

| PDE4D | IC50 = 240 nM | [9] |

PMN: Polymorphonuclear leukocytes

As the data indicates, while glaucine is a selective inhibitor of PDE4, its potency is in the micromolar range, which is significantly lower than that of synthetic inhibitors like roflumilast and rolipram, which exhibit nanomolar potency.[9] Studies have shown that glaucine acts as a non-competitive inhibitor of PDE4.[8][10]

Signaling Pathway and Mechanism of Action

The primary mechanism through which glaucine exerts its anti-inflammatory and bronchodilatory effects is by modulating the cAMP signaling pathway. PDE4 is a key enzyme in this pathway, responsible for the hydrolysis of cAMP to the inactive 5'-AMP. By inhibiting PDE4, glaucine prevents this degradation, leading to an accumulation of intracellular cAMP.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Glaucine Hydrobromide | GALEN [galen-n.com]

- 3. Glaucine Hydrobromide [benchchem.com]

- 4. gtfch.org [gtfch.org]

- 5. Glaucine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aporphine Alkaloid Glaucine: A Technical Guide to its Natural Sources and Isolation from Glaucium flavum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) is a prominent aporphine (B1220529) alkaloid naturally occurring in various plant species, most notably the yellow horn poppy, Glaucium flavum. This document provides a comprehensive technical overview of the natural sources of glaucine, with a primary focus on its isolation and purification from G. flavum. It details established and contemporary experimental protocols, presents quantitative data on alkaloid content, and illustrates the key signaling pathways associated with glaucine's pharmacological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of Glaucine

Glaucine is primarily found in plants belonging to the Papaveraceae family. The genus Glaucium comprises approximately 25 species of herbaceous plants, and aporphinoids are the most abundant class of alkaloids isolated from this genus. S-(+)-Glaucine is the main alkaloid component in these plants, which are typically harvested during their blooming period[1].

Glaucium flavum is a summer-flowering plant with thick, leathery, bluish-grey leaves[2]. It is native to Northern Africa, Western Asia, and Europe[2]. The aerial parts of the plant, in particular, are rich in glaucine[3][4][5]. While glaucine is the principal alkaloid in the aerial parts, the roots of G. flavum have been found to contain protopine (B1679745) as the major alkaloid[4][5]. Variations in alkaloid content and composition have been observed in G. flavum specimens from different geographical locations, leading to the distinction of different chemotypes[6].

Quantitative Data on Glaucine Content and Extraction Yields

The concentration of glaucine in Glaucium flavum can vary depending on the plant part, geographical origin, and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: Glaucine and Other Alkaloid Content in Glaucium flavum

| Plant Part | Alkaloid | Content (% w/w of dried plant material) | Reference |

| Dried Aerial Part | Glaucine | Major Alkaloid | [4][5] |

| Dried Aerial Part | Protopine | 0.08% | [4][5] |

| Dried Root Part | Protopine | 0.84% | [4][5] |

| Dried Root Part | Bocconoline | 0.07% | [4][5] |

| Plant Material | Glaucine | 1.55% | [7] |

| Plant Material | Total Alkaloids | 1.75% | [7] |

Table 2: Extraction Yields and Purity of Glaucine from Glaucium flavum

| Extraction Method | Purification Method | Purity | Reference |

| Integrated Extraction-Pertraction | Liquid Membrane Separation | 88.7% | [3] |

| Not Specified | Ion-Exchange Chromatography | 85-90% (from initial 65-75%) | [3] |

Experimental Protocols for Isolation and Purification

The isolation of glaucine from Glaucium flavum typically involves an initial extraction of total alkaloids from the plant material, followed by various purification steps.

Extraction of Crude Alkaloids

a) Soxhlet Extraction with Methanol (B129727)

This is a classic and efficient method for obtaining a crude alkaloid extract.

-

Materials:

-

Dried and powdered aerial parts of G. flavum

-

Methanol

-

Soxhlet apparatus (including cellulose (B213188) thimble, extractor, condenser, and round-bottom flask)

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Place 10 g of the powdered aerial parts of G. flavum into a cellulose thimble.

-

Insert the thimble into the Soxhlet extractor.

-

Add 150 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the methanol to reflux using a heating mantle.

-

Continue the extraction for 4-6 hours.

-

After extraction, allow the apparatus to cool down.

-

Evaporate the methanol from the flask using a rotary evaporator to obtain a concentrated crude extract[3].

-

b) Acidified Solvent Extraction

This method selectively extracts alkaloids while minimizing the co-extraction of undesirable phenolic compounds.

-

Materials:

-

Dried and powdered plant material

-

1% aqueous phosphoric acid solution

-

-

Procedure:

-

Macerate or percolate the plant material with a mixture of ethanol and 1% aqueous phosphoric acid[2]. This protonates the alkaloids, increasing their solubility in the solvent mixture.

-

Purification of Glaucine

a) Acid-Base Extraction

This technique is crucial for separating basic alkaloids from neutral and acidic impurities.

-

Materials:

-

Crude alkaloid extract

-

2% Hydrochloric acid

-

Ammonia (B1221849) solution

-

Dichloromethane (or other suitable organic solvent)

-

Separatory funnel

-

pH meter or pH paper

-

-

Procedure:

-

Dissolve the crude extract in 2% hydrochloric acid. This converts the alkaloids into their water-soluble salt form.

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the filtrate to a separatory funnel.

-

Adjust the pH of the solution to approximately 8-9 with an ammonia solution. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

-

Extract the aqueous solution multiple times with dichloromethane. The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts and evaporate the solvent to obtain a purified alkaloid mixture enriched in glaucine[3].

-

b) Column Chromatography

This is a standard method for separating individual alkaloids from the purified mixture.

-

Materials:

-

Purified alkaloid mixture

-

Silica (B1680970) gel (70-230 mesh)

-

Methanol

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

-

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Dissolve the purified alkaloid mixture in a minimal amount of chloroform.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Begin elution with pure chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol) to elute the alkaloids based on their polarity.

-

Collect fractions of the eluate.

-

Monitor the separation by spotting fractions onto TLC plates.

-

Combine the fractions containing pure glaucine.

-

Evaporate the solvent to obtain purified glaucine[3].

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the extraction and purification of glaucine.

Signaling Pathways of Glaucine

Glaucine exerts its pharmacological effects through multiple mechanisms of action, including the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and antagonism of dopamine (B1211576) receptors.

1. PDE4 Inhibition Signaling Pathway

Caption: Glaucine inhibits PDE4, leading to increased cAMP levels.

2. Calcium Channel Blockade Signaling Pathway

Caption: Glaucine blocks L-type calcium channels, inhibiting muscle contraction.

3. Dopamine Receptor Antagonism Signaling Pathway

Caption: Glaucine acts as an antagonist at dopamine D1 and D2 receptors.

Conclusion

This technical guide provides a detailed overview of the natural sources, isolation, and purification of glaucine from Glaucium flavum. The presented experimental protocols offer a practical foundation for researchers, while the quantitative data allows for a comparative understanding of alkaloid content and extraction efficiency. The visualization of both the isolation workflow and the key signaling pathways of glaucine serves to elucidate the practical and mechanistic aspects of working with this pharmacologically significant aporphine alkaloid. This comprehensive information is intended to support and facilitate further research and development efforts in the field of natural product-based therapeutics.

References

- 1. quora.com [quora.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACCUMULATION OF ACTIVE SUBSTANCES AND BIOGENOUS ELEMENTS IN MEDICINAL PLANTS - GLAUCIUM FLAVUM CRANTZ | International Society for Horticultural Science [ishs.org]

- 7. benchchem.com [benchchem.com]

A Deep Dive into the Stereospecific World of Glaucine: Unraveling the Distinct Activities of (S)- and (R)-Enantiomers

For Immediate Release

This technical guide provides a comprehensive analysis of the stereoisomer-specific activities of (S)-Glaucine and (R)-Glaucine for researchers, scientists, and drug development professionals. Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid, demonstrates a fascinating divergence in its pharmacological profile based on its stereochemistry, presenting unique opportunities for targeted therapeutic development. This document synthesizes the current understanding of their interactions with key physiological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Findings: A Tale of Two Enantiomers

While both (S)- and (R)-Glaucine exhibit activity at several shared targets, their functional effects, particularly at serotonergic receptors, are strikingly different. The naturally occurring (S)-glaucine is recognized for its antitussive, bronchodilator, anti-inflammatory, and neuroleptic properties, stemming from its interactions with adrenergic and dopamine (B1211576) receptors, as well as calcium channels and phosphodiesterase 4 (PDE4).[1][2][3][4] The less common (R)-enantiomer, however, displays a distinct pharmacological signature.

A pivotal study has illuminated that while both enantiomers act as antagonists at α1-adrenergic receptors, their effects on 5-HT2 receptors are dichotomous.[1][5] (S)-Glaucine behaves as a partial agonist at 5-HT2 receptor subtypes, whereas (R)-Glaucine functions as a positive allosteric modulator at the 5-HT2A receptor.[1][5][6] This stereospecificity is a critical consideration for any therapeutic application of glaucine.

Quantitative Analysis: (S)-Glaucine vs. (R)-Glaucine

The following tables summarize the available quantitative data on the activity of (S)- and (R)-Glaucine at various receptors and channels.

Table 1: Comparative Activity at Serotonin (B10506) 5-HT2 Receptors

| Stereoisomer | Receptor Subtype | Activity | Potency (pKb) | Reference |

| (S)-Glaucine | 5-HT2A, 5-HT2B, 5-HT2C | Partial Agonist | Not Reported | [5] |

| (R)-Glaucine | 5-HT2A | Positive Allosteric Modulator | Not Reported | [5][6] |

Table 2: Comparative Activity at Adrenergic α1 Receptors

| Stereoisomer | Receptor Subtype | Activity | Potency | Reference |

| (S)-Glaucine | α1 | Antagonist | Not Reported | [1][5] |

| (R)-Glaucine | α1 | Antagonist | Not Reported | [1][5] |

Table 3: Activity of Glaucine (Stereochemistry Unspecified or (S)-form) at Other Targets

| Target | Activity | Potency (Ki / IC50) | Species/Tissue | Reference |

| Dopamine D1 and D1-like Receptors | Antagonist | Lower affinity than Boldine (B1667363) (IC50 > 5µM) | Rat Striatum | |

| L-type Calcium Channels | Blocker (binds to benzothiazepine (B8601423) site) | pD'2 (vs. Ca2+-induced contraction) = 3.65 | Rat Vas Deferens | [1][7] |

| Phosphodiesterase 4 (PDE4) | Inhibitor | Ki = 3.4 µM | Human Bronchial Tissues |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general workflow for a competitive radioligand binding assay.

Caption: α1-Adrenergic receptor signaling pathway antagonism by glaucine.

Caption: Dopamine D1 receptor signaling pathway antagonism by glaucine.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (S)- and (R)-Glaucine.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic and Dopamine Receptors

This protocol is a generalized procedure based on standard methods for determining the binding affinity of unlabeled compounds.[8][9][10]

1. Membrane Preparation:

-

Source: Tissues (e.g., rat cerebral cortex) or cultured cells (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest (e.g., α1-adrenergic, D1 dopamine).[9]

-

Procedure:

-

Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Store membrane aliquots at -80°C.

-

2. Binding Assay:

-

Materials:

-

Membrane preparation

-

Radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-SCH23390 for D1 dopamine receptors).[11][9]

-

Unlabeled test compounds: (S)-Glaucine and (R)-Glaucine, serially diluted.

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., phentolamine (B1677648) for α1, butaclamol for D1).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

96-well plates.

-

Glass fiber filters.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of (S)- or (R)-Glaucine).[9]

-

Initiate the binding reaction by adding the radioligand.

-

Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay for 5-HT2 Receptor Activity (Calcium Mobilization)

This protocol is based on methods used to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2 subtypes.

1. Cell Culture and Plating:

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Procedure:

-

Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

2. Calcium Assay:

-

Materials:

-

Cultured cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[7]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Serotonin (5-HT) as the reference agonist.

-

(S)-Glaucine and (R)-Glaucine.

-

-

Procedure:

-

Load cells with the fluorescent calcium dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

For Agonist/Partial Agonist Testing ((S)-Glaucine):

-

Add varying concentrations of (S)-Glaucine to the wells.

-

Measure the fluorescence signal over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.

-

-

For Positive Allosteric Modulator Testing ((R)-Glaucine):

-

Pre-incubate the cells with varying concentrations of (R)-Glaucine for a short period.

-

Add a sub-maximal concentration (e.g., EC20) of serotonin.

-

Measure the fluorescence signal to determine if (R)-Glaucine potentiates the serotonin-induced calcium response.

-

-

3. Data Analysis:

-

For agonist activity, plot the change in fluorescence against the log concentration of the compound to determine the EC50 and maximal efficacy relative to serotonin.

-

For allosteric modulation, compare the serotonin dose-response curve in the absence and presence of (R)-Glaucine to quantify the potentiation.

Protocol 3: Calcium Channel Blocking Assay (Potassium-Induced Contraction)

This functional assay assesses the ability of a compound to block L-type calcium channels in smooth muscle.[7][12][13]

1. Tissue Preparation:

-

Procedure:

-

Isolate the tissue and place it in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

Cut the tissue into rings or strips and mount them in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

2. Contraction Assay:

-

Procedure:

-

Induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This depolarizes the cell membrane and opens voltage-gated L-type calcium channels, leading to calcium influx and contraction.

-

Once the contraction has stabilized, add cumulative concentrations of (S)- or (R)-Glaucine to the bath.

-

Record the relaxation of the tissue in response to each concentration of the test compound.

-

3. Data Analysis:

-

Express the relaxation as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of relaxation against the log concentration of the glaucine stereoisomer to determine the IC50 value for vasorelaxation.

Conclusion

The stereoisomers of glaucine present a compelling case of stereospecific pharmacology. While both (S)- and (R)-glaucine demonstrate antagonism at α1-adrenergic receptors, their divergent effects at 5-HT2 receptors—with (S)-glaucine acting as a partial agonist and (R)-glaucine as a positive allosteric modulator—underscore the critical importance of stereochemistry in drug design and development. The additional activities of glaucine as a dopamine receptor antagonist, calcium channel blocker, and PDE4 inhibitor further contribute to its complex pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore the therapeutic potential of these distinct enantiomers. Further quantitative studies are warranted to fully elucidate the potency and selectivity of each stereoisomer at their various targets, which will be instrumental in guiding the development of novel, highly targeted therapeutics.

References

- 1. Glaucine - Wikipedia [en.wikipedia.org]

- 2. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Glaucine Hydrochloride's Antagonistic Effects on Dopamine Receptors and Associated Signaling Pathways

Abstract

Glaucine (B1671577) hydrochloride, an aporphine (B1220529) alkaloid derived from plants such as Glaucium flavum, has a multifaceted pharmacological profile. While traditionally recognized for its antitussive and bronchodilator properties, its interactions with central nervous system receptors, particularly dopamine (B1211576) receptors, are of significant interest to researchers and drug development professionals. This technical guide provides an in-depth analysis of glaucine's effects as a dopamine receptor antagonist. It consolidates quantitative binding affinity data, details the experimental protocols for assessing these interactions, and visualizes the core signaling pathways and experimental workflows. Glaucine demonstrates a moderate affinity for both D1-like and D2-like dopamine receptor families and exhibits additional activities as a phosphodiesterase 4 (PDE4) inhibitor, an α1-adrenoceptor antagonist, and an L-type calcium channel blocker. This document serves as a comprehensive resource for understanding the molecular pharmacology of glaucine hydrochloride.

Pharmacological Profile of this compound

This compound exerts its effects through multiple mechanisms of action. Its primary classification in the context of neurotransmitter systems is a dopamine receptor antagonist, showing comparable in vitro affinity for both D1-like and D2-like receptor families. Beyond the dopaminergic system, glaucine also interacts with other critical signaling proteins, contributing to its broad pharmacological effects.

Dopamine Receptor Antagonism

Glaucine acts as a competitive antagonist at dopamine receptors. Studies using rat striatal membranes have demonstrated its ability to displace selective radioligands from both D1-like and D2-like receptors. This antagonism is considered weak to moderate, with affinities in the low micromolar range. The blockade of these receptors disrupts the downstream signaling cascades typically initiated by dopamine, affecting cellular processes regulated by cyclic adenosine (B11128) monophosphate (cAMP).

Phosphodiesterase 4 (PDE4) Inhibition

Glaucine is a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cAMP in airway smooth muscle and inflammatory cells.[1] By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP, which promotes bronchodilation and suppresses inflammatory responses.[1] Its potency as a PDE4 inhibitor is moderate, with a Ki value of 3.4 µM.[1]

Adrenergic and Serotonergic Receptor Interactions

Glaucine also demonstrates antagonistic properties at α1-adrenergic receptors.[2] This action can contribute to vasodilation and a reduction in blood pressure. Its interaction with serotonin (B10506) receptors is more complex; the (S)-glaucine enantiomer acts as a partial agonist at 5-HT2 subtypes, while (R)-glaucine is a positive allosteric modulator at the 5-HT2A receptor.[3]

Calcium Channel Blockade

Glaucine functions as an L-type calcium channel blocker.[4] It binds to the benzothiazepine (B8601423) site on these channels, inhibiting the influx of extracellular calcium into cells.[4] This mechanism is a key contributor to its smooth muscle relaxant effects.[4]

Quantitative Data Presentation: Binding Affinities and Potency

The following tables summarize the quantitative data for this compound's interaction with various receptors and enzymes.

Table 1: Dopamine Receptor Binding Affinities of (+)-Glaucine

| Receptor Subtype | Radioligand | Tissue Preparation | Value Type | Value | Reference(s) |

| D1-like | [³H]-SCH 23390 | Rat Striatal Membranes | IC50 | 3.90 µM | [5] |

| D2-like | [³H]-raclopride | Rat Striatal Membranes | IC50 | 3.02 µM | [5] |

Table 2: Adrenergic Receptor Binding Affinity of (+)-Glaucine

| Receptor Subtype | Radioligand | Tissue Preparation | Value Type | Value (pKi) | Calculated Ki | Reference(s) |

| α1-Adrenoceptor | [³H]-prazosin | Rat Vas Deferens Membranes | pKi | 6.63 | ~234 nM | [4] |

Table 3: Enzyme Inhibition and Functional Antagonism of (+)-Glaucine

| Target | Parameter | Species/Tissue | Value Type | Value | Reference(s) |

| Phosphodiesterase 4 (PDE4) | Inhibition | Human Bronchus & PMNs | Ki | 3.4 µM | [1] |

| L-type Calcium Channel | Ca²⁺-induced contraction | Rat Vas Deferens | pD'2 | 3.65 | [4] |

Signaling Pathways

Glaucine's antagonism at D1-like and D2-like dopamine receptors directly modulates the adenylyl cyclase signaling cascade, albeit in opposite directions.

D1-like (Gαs-coupled) Receptor Pathway

D1-like receptors (D1 and D5) couple to the Gs alpha subunit (Gαs). Agonist binding typically stimulates adenylyl cyclase, increasing intracellular cAMP levels. Glaucine, as an antagonist, blocks this activation, preventing the downstream effects of cAMP accumulation, such as the activation of Protein Kinase A (PKA).

References

- 1. benchchem.com [benchchem.com]

- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Glaucine Hydrobromide [benchchem.com]

- 6. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Glaucine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine hydrochloride, an aporphine (B1220529) alkaloid derived from plants of the Papaveraceae family, has demonstrated a range of pharmacological activities, including antitussive and bronchodilatory effects.[1] Emerging in vitro evidence has highlighted its potential as an anti-inflammatory agent, suggesting its utility in the research and development of novel therapeutics for inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to two key molecular mechanisms: the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.[2][3]

-

Phosphodiesterase 4 (PDE4) Inhibition: this compound acts as a selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4] Activated PKA can modulate various downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] The inhibition of PDE4 by Glaucine has been demonstrated to have a Ki of 3.4 µM in human bronchial tissues and polymorphonuclear leukocytes.[4]

-

Calcium Channel Blockade: this compound also functions as a calcium channel blocker, impeding the influx of extracellular calcium into cells.[1][3] Calcium signaling is a critical component of many inflammatory processes, including the activation of immune cells and the release of inflammatory mediators. By blocking calcium entry, this compound can attenuate these calcium-dependent inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory and related activities of this compound.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

| Target/Effect | Cell Type | Stimulus | Method | IC50 / Ki | Reference(s) |

| Superoxide (B77818) Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | FMLP (30 nM) | Cytochrome c reduction | -log IC50 = 4.76 ± 0.17 | [1] |

| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | Opsonized Zymosan (SOZ) (0.5 mg/ml) | Cytochrome c reduction | -log IC50 = 3.60 ± 0.07 | [1] |

| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | Phorbol Myristate Acetate (PMA) (3 nM) | Cytochrome c reduction | -log IC50 = 3.87 ± 0.04 | [1] |

| Superoxide Anion Generation | Human Polymorphonuclear Leukocytes (PMNs) | A23187 (1 µM) | Cytochrome c reduction | -log IC50 = 5.13 ± 0.19 | [1] |

| Elastase Release | Human Polymorphonuclear Leukocytes (PMNs) | FMLP (30 nM) | Spectrofluorometric assay | -log IC50 = 3.53 ± 0.03 | [1] |

| Phosphodiesterase 4 (PDE4) | Human Bronchus and PMNs | - | Enzyme inhibition assay | Ki = 3.4 µM | [2] |

Table 2: Inhibition of Cytokine Production

| Cytokine | Cell Type | Stimulus | Method | Glaucine Concentration | % Inhibition / Effect | Reference(s) |

| Interleukin-6 (IL-6) | Human Retinal Pigment Epithelial (ARPE-19) cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Attenuated production | [6] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Human Retinal Pigment Epithelial (ARPE-19) cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Attenuated production | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Superoxide Anion Generation Assay in Human Polymorphonuclear Leukocytes (PMNs)

Objective: To quantify the inhibitory effect of this compound on superoxide anion production by stimulated human PMNs.

Materials:

-

Human PMNs isolated from peripheral blood.

-

This compound.

-

Stimulants: N-formyl-methionyl-leucyl-phenylalanine (FMLP), Opsonized Zymosan (SOZ), Phorbol Myristate Acetate (PMA), or Calcium Ionophore A23187.

-

Cytochrome c.

-

Superoxide dismutase (SOD).

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer.

Procedure:

-

Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method.

-

Resuspend the purified PMNs in PBS.

-

Pre-incubate the PMNs with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Initiate the reaction by adding the chosen stimulant (FMLP, SOZ, PMA, or A23187) at a pre-determined optimal concentration.

-

In a parallel set of control tubes, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes to pellet the cells.

-

Measure the absorbance of the supernatant at 550 nm.

-

Calculate the amount of superoxide anion produced based on the SOD-inhibitable reduction of cytochrome c, using the extinction coefficient for reduced cytochrome c.

-

Determine the IC50 value of this compound for the inhibition of superoxide anion generation for each stimulant.

Elastase Release Assay in Human PMNs

Objective: To measure the inhibitory effect of this compound on the release of elastase from stimulated human PMNs.

Materials:

-

Human PMNs.

-

This compound.

-

FMLP.

-

Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin).

-

Cytochalasin B.

-

PBS.

-

Fluorometer.

Procedure:

-

Isolate and purify human PMNs as described in the previous protocol.

-

Pre-treat the PMNs with cytochalasin B to enhance degranulation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control at 37°C.

-

Stimulate the PMNs with FMLP.

-

Incubate for a specific duration to allow for elastase release.

-

Centrifuge the cell suspension to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the fluorogenic elastase substrate to the supernatant.

-

Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage, which is proportional to the elastase activity.

-

Determine the IC50 value of this compound for the inhibition of elastase release.

Cytokine Production Assay in LPS-stimulated ARPE-19 Cells

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in lipopolysaccharide (LPS)-stimulated human retinal pigment epithelial (ARPE-19) cells.

Materials:

-

ARPE-19 cell line.

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

Lipopolysaccharide (LPS) from E. coli.

-

Enzyme-linked immunosorbent assay (ELISA) kits for IL-6 and MCP-1.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Culture ARPE-19 cells in appropriate medium until they reach a suitable confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentrations of IL-6 and MCP-1 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve for each cytokine and calculate the concentrations in the samples.

-

Analyze the dose-dependent effect of this compound on cytokine production.

NF-κB Activation Assay in RAW 264.7 Macrophages (Representative Protocol)

Objective: To determine if this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages. This can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics.

-

This compound.

-

LPS.

-

Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary antibodies against phospho-IκBα, IκBα, p65, and a nuclear marker like Lamin B1, HRP-conjugated secondary antibodies, and chemiluminescent substrate).

-

Reagents for immunofluorescence (paraformaldehyde, Triton X-100, blocking solution, primary antibody against p65, fluorescently labeled secondary antibody, and DAPI for nuclear staining).

-

SDS-PAGE and Western blotting equipment.

-

Fluorescence microscope.

Procedure for Western Blotting:

-

Culture and seed RAW 264.7 cells in multi-well plates.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS for a short duration (e.g., 15-30 minutes for IκBα phosphorylation and p65 nuclear translocation).

-

For p65 translocation, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit. For IκBα phosphorylation, use whole-cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).

Procedure for Immunofluorescence:

-

Grow RAW 264.7 cells on coverslips in a multi-well plate.

-

Treat the cells with this compound and LPS as described above.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon stimulation, it translocates to the nucleus. Assess the inhibitory effect of this compound on this translocation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and the general workflows of the described experiments.

Caption: Signaling pathway of Glaucine's anti-inflammatory action.

References

- 1. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Glaucine's Neuroleptic Potential: A Technical Whitepaper on its 5-HT2A Receptor Modulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a preclinical profile suggestive of neuroleptic activity. This document provides a comprehensive technical overview of the current understanding of glaucine's effects, with a specific focus on its interaction with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for atypical antipsychotic drugs. While research indicates that glaucine exhibits behavioral effects in animal models consistent with neuroleptic agents and modulates 5-HT2A receptor activity, significant data gaps remain, particularly concerning its activity in predictive models of antipsychotic efficacy such as the conditioned avoidance response (CAR) test. This whitepaper summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes relevant signaling pathways and workflows to guide future research and development efforts.

Introduction

The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical need in the treatment of psychotic disorders. Atypical antipsychotics, which often exhibit a strong affinity for the 5-HT2A receptor in addition to dopamine (B1211576) D2 receptor antagonism, have become the standard of care. Glaucine, traditionally used as an antitussive, has emerged as a compound of interest due to its reported central nervous system effects, including weak dopamine receptor antagonism.[1] This whitepaper delves into the specific modulatory effects of glaucine and its enantiomers on the 5-HT2A receptor and discusses its observed neuroleptic-like properties in preclinical studies.

Quantitative Data on Glaucine's Receptor Interactions

The available quantitative data on glaucine's interaction with the 5-HT2A receptor and other relevant receptors are summarized below. It is important to note that specific quantitative functional data for glaucine's enantiomers at the 5-HT2A receptor, such as pEC50 and Emax values for partial agonism and a quantitative description of positive allosteric modulation, are not yet available in the published literature.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Glaucine | 5-HT2A | Radioligand Binding | Ki | 260 nM | [2] |

| Glaucine | Dopamine D1 | Radioligand Binding | IC50 | > 10 µM | [3] |

| Glaucine | Dopamine D2 | Radioligand Binding | IC50 | > 10 µM | [3] |

| (S)-Glaucine | 5-HT2A | Functional (Calcium Mobilization) | Activity | Partial Agonist | [3][4] |

| (R)-Glaucine | 5-HT2A | Functional (Calcium Mobilization) | Activity | Positive Allosteric Modulator | [3][4][5] |

Neuroleptic-like Effects of Glaucine in Animal Models

Several preclinical studies have investigated the behavioral effects of glaucine in rodents, revealing a profile consistent with neuroleptic-like activity. However, a critical gap in the literature is the absence of studies evaluating glaucine in the conditioned avoidance response (CAR) test, a highly predictive animal model of antipsychotic efficacy.

Effects on Motor Activity and Catalepsy

Glaucine has been shown to decrease locomotor activity in rodents.[6][7] Furthermore, it has been observed to induce catalepsy, a state of motor rigidity that is a characteristic effect of typical antipsychotics.[8]

Antagonism of Dopamine Agonist-Induced Behaviors

Glaucine has been reported to antagonize stereotyped behaviors induced by the dopamine agonist apomorphine, a common screening test for antipsychotic potential.[3][8]

Modulation of Serotonin-Mediated Behaviors

Glaucine has been found to antagonize the head-twitch response (HTR) induced by 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[7] The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation.[9] This finding provides in vivo evidence for glaucine's interaction with the 5-HT2A receptor system.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of glaucine's neuroleptic effects and 5-HT2A receptor modulation. While specific protocols for glaucine in some of these assays are not available, the following represent standard and widely accepted procedures.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of glaucine for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

-

Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Test Compound: Glaucine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the 5-HT2A receptor. Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of glaucine. For total binding wells, no glaucine is added. For non-specific binding wells, the non-specific ligand is added.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: After the filters are dry, add scintillation cocktail and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of glaucine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7][10][11]

In Vitro Functional Assay: Calcium Mobilization

Objective: To characterize the functional activity of (S)-glaucine (as a partial agonist) and (R)-glaucine (as a positive allosteric modulator) at the 5-HT2A receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: (S)-Glaucine and (R)-Glaucine.

-

Fluorescence Plate Reader: With kinetic read capabilities (e.g., FLIPR or FlexStation).

Procedure (Partial Agonist Assay for (S)-Glaucine):

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and incubate overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of (S)-glaucine to the wells.

-

Fluorescence Measurement: Measure the baseline fluorescence, then add a sub-maximal concentration of serotonin (EC20) to all wells (for potentiation experiments) or buffer (for direct agonist effect). Immediately begin kinetic fluorescence readings.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of (S)-glaucine to generate a dose-response curve and determine the pEC50 and Emax values relative to a full agonist like serotonin.[9][12][13]

Procedure (Positive Allosteric Modulator Assay for (R)-Glaucine):

-

Cell Plating and Dye Loading: As described above.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of (R)-glaucine for a defined period.

-

Agonist Addition: Add a range of concentrations of serotonin to the wells.

-

Fluorescence Measurement: Measure the kinetic fluorescence response.

-

Data Analysis: Compare the dose-response curves of serotonin in the presence and absence of (R)-glaucine. A leftward shift in the serotonin dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation.[4][5]

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential of glaucine to reverse the hyperlocomotor effects of amphetamine, a model of psychosis-like symptoms.

Materials:

-

Animals: Male rats or mice.

-

Test Arena: Open-field boxes equipped with automated activity monitoring systems (e.g., infrared beams).

-

Drugs: D-amphetamine sulfate (B86663) and this compound.

-

Vehicle: Saline (0.9% NaCl).

Procedure:

-

Habituation: Acclimate the animals to the test arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

-

Treatment: On the test day, administer glaucine or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30 minutes).

-

Amphetamine Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.

-

Locomotor Activity Recording: Immediately place the animals in the test arena and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins. Compare the activity of animals treated with glaucine and amphetamine to those treated with vehicle and amphetamine to determine if glaucine significantly attenuates the amphetamine-induced hyperlocomotion.[1][14]

In Vivo Behavioral Assay: Catalepsy Test

Objective: To evaluate the propensity of glaucine to induce catalepsy.

Materials:

-

Animals: Male rats.

-

Catalepsy Bar: A horizontal bar raised to a specific height (e.g., 9 cm).

-

Drugs: this compound and a positive control (e.g., haloperidol).

-

Vehicle: Saline.

Procedure:

-

Treatment: Administer glaucine, haloperidol, or vehicle to the rats.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

-

Measurement: Start a stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the descent latencies between the different treatment groups at each time point. A significant increase in descent latency indicates the induction of catalepsy.[15][16][17]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

5-HT2A Receptor Gq-coupled Signaling Pathway

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a receptor.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay Workflow

This diagram outlines the general workflow for a calcium mobilization assay to assess the functional activity of a compound at a Gq-coupled receptor.

Calcium Mobilization Assay Workflow

Discussion and Future Directions

The existing evidence suggests that glaucine possesses a pharmacological profile that warrants further investigation for its potential as a neuroleptic agent. Its interaction with the 5-HT2A receptor, particularly the distinct actions of its enantiomers, presents an intriguing avenue for drug development. The partial agonism of (S)-glaucine and the positive allosteric modulation by (R)-glaucine could offer a nuanced approach to modulating 5-HT2A receptor signaling, potentially leading to a favorable therapeutic window with reduced side effects compared to full antagonists or inverse agonists.

However, the current body of research is limited by a lack of comprehensive quantitative data and the absence of studies in highly predictive animal models of antipsychotic efficacy. To advance the understanding of glaucine's neuroleptic potential, the following future research is recommended:

-

Quantitative In Vitro Pharmacology: Conduct detailed radioligand binding studies to accurately determine the Ki of glaucine and its enantiomers for the 5-HT2A receptor. Perform comprehensive in vitro functional assays to quantify the pEC50 and Emax of (S)-glaucine's partial agonism and to characterize the nature and extent of (R)-glaucine's positive allosteric modulation.

-

Conditioned Avoidance Response (CAR) Testing: Evaluate glaucine and its enantiomers in the CAR test in rodents to assess their potential for antipsychotic-like activity. This is a critical step in validating the neuroleptic hypothesis.

-

Other In Vivo Models of Psychosis: Investigate the effects of glaucine in other animal models of psychosis, such as the prepulse inhibition (PPI) of the startle reflex and amphetamine-induced hyperlocomotion, to build a more complete picture of its in vivo activity.

-

Receptor Occupancy Studies: Conduct in vivo receptor occupancy studies to correlate the behavioral effects of glaucine with its binding to 5-HT2A and dopamine receptors in the brain.

-

Downstream Signaling Pathway Analysis: Elucidate the specific downstream signaling cascades modulated by (S)-glaucine and (R)-glaucine at the 5-HT2A receptor to understand the molecular basis of their distinct functional profiles.

Conclusion

Glaucine demonstrates a compelling profile as a potential neuroleptic agent, primarily through its modulation of the 5-HT2A receptor. The partial agonism of its (S)-enantiomer and the positive allosteric modulation by its (R)-enantiomer suggest a sophisticated mechanism of action that could be therapeutically advantageous. While preliminary in vivo studies support its neuroleptic-like effects, the absence of data from predictive models like the conditioned avoidance response test represents a significant knowledge gap. The detailed experimental protocols and data presented in this whitepaper are intended to serve as a guide for future research aimed at rigorously evaluating the therapeutic potential of glaucine and its derivatives for the treatment of psychotic disorders. Further investigation into its quantitative pharmacology and in vivo efficacy is strongly warranted.

References

- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurobehavioral effects of D-glaucine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central action of glaucine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. APORPHINOID ANTAGONISTS OF 5-HT2A RECEPTORS: FURTHER EVALUATION OF RING A SUBSTITUENTS AND THE SIZE OF RING C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. b-neuro.com [b-neuro.com]

- 15. Catalepsy test in rats [protocols.io]

- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of Glaucine in Papaveraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577), a prominent aporphine (B1220529) alkaloid found in several species of the Papaveraceae family, notably in the genus Glaucium, has garnered significant interest for its antitussive, anti-inflammatory, and potential psychoactive properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, and for the discovery of novel biocatalysts for pharmaceutical applications. This technical guide provides a comprehensive overview of the glaucine biosynthesis pathway in Papaveraceae, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this complex process.

Introduction

The Papaveraceae family is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), which are synthesized from the amino acid L-tyrosine.[1] Glaucine, chemically known as (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline, is a major alkaloid in plants such as the yellow horned poppy, Glaucium flavum.[2][3] Its biosynthesis follows the general pathway of aporphine alkaloid formation, with (S)-reticuline serving as a key branch-point intermediate. This guide will elucidate the core biosynthetic pathway leading to glaucine, focusing on the key enzymatic transformations and the current state of knowledge regarding the involved enzymes and their regulation.

The Core Biosynthetic Pathway of Glaucine